molecular formula C14H9Cl2NO4 B10977161 5-{[(2,4-Dichlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid

5-{[(2,4-Dichlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B10977161
M. Wt: 326.1 g/mol
InChI Key: HJXSODMZEPBYLT-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid: is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid can be compared with other similar compounds such as:

  • 2-[(2,4-Dichlorobenzoyl)amino]-4,5-dimethoxybenzoic acid
  • 2-[(2-Chlorobenzoyl)amino]-4,5-dimethoxybenzoic acid
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities

Properties

Molecular Formula

C14H9Cl2NO4

Molecular Weight

326.1 g/mol

IUPAC Name

5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H9Cl2NO4/c15-7-1-3-9(11(16)5-7)13(19)17-8-2-4-12(18)10(6-8)14(20)21/h1-6,18H,(H,17,19)(H,20,21)

InChI Key

HJXSODMZEPBYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O)O

Origin of Product

United States

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